molecular formula C14H10ClFO B7779338 1-(3-Chloro-4-fluorophenyl)-2-phenylethanone

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone

Cat. No.: B7779338
M. Wt: 248.68 g/mol
InChI Key: LPKAPEDVQZNEOP-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H10ClFO. It is a derivative of acetophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-2-phenylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-4’-fluoro-2-phenylacetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-4’-fluoro-2-phenylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-2-phenylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2-phenylacetophenone: Similar structure but lacks the fluoro substituent.

    4’-Fluoro-2-phenylacetophenone: Similar structure but lacks the chloro substituent.

    3’-Chloro-2-phenylacetophenone: Similar structure but lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents in 3’-Chloro-4’-fluoro-2-phenylacetophenone makes it unique compared to its analogs. These substituents can significantly alter the compound’s chemical reactivity, physical properties, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-9-11(6-7-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKAPEDVQZNEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared following the procedure described in Intermediate 13, starting from 4-bromo-2-chloro-1-fluorobenzene, where the crude product was purified by column chromatography (PE: EtOAc=100:1) to afford Intermediate 17 (110 mg, yield 20.0%).
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